molecular formula C16H21N3O B092799 2-Benzylidenecyclooctanone semicarbazone CAS No. 16983-73-6

2-Benzylidenecyclooctanone semicarbazone

Cat. No.: B092799
CAS No.: 16983-73-6
M. Wt: 271.36 g/mol
InChI Key: LLBXTCMHCXSQNS-TVYBWHDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidenecyclooctanone semicarbazone is a Schiff base derivative synthesized via the condensation of cyclooctanone with semicarbazide, followed by the introduction of a benzylidene substituent. This compound belongs to the broader class of semicarbazones, characterized by the -NH-C(=O)-NH₂ pharmacophore, which enables diverse biological and coordination properties. Semicarbazones are widely studied for their anticonvulsant, antimicrobial, and metal-chelating activities, with structural modifications significantly altering their efficacy .

Properties

CAS No.

16983-73-6

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea

InChI

InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15-

InChI Key

LLBXTCMHCXSQNS-TVYBWHDCSA-N

SMILES

C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1

Isomeric SMILES

C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1

Canonical SMILES

C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1

Synonyms

2-Benzylidenecyclooctanone semicarbazone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Semicarbazone Derivatives

Structural and Electronic Features

Substituent Effects on Tautomerism and Stability

Semicarbazones exhibit ketone-enol tautomerism, with aromatic substituents like benzylidene (as in 2-Benzylidenecyclooctanone semicarbazone) stabilizing the enol form through extended conjugation. This contrasts with simpler analogues like acetophenone semicarbazone (C₉H₁₁N₃O), where the phenyl group provides moderate stabilization .

Metal Coordination Behavior

Semicarbazones act as tridentate ligands (N,N,O-donors) in metal complexes. For example:

  • 2-Acetylpyridine semicarbazone forms stable Cu(II) complexes with NNO coordination, influenced by hydrogen bonding and π-stacking interactions .
  • 2-Formylopyridine semicarbazone in ruthenium complexes exhibits tunable biological activity depending on auxiliary ligands (e.g., bipyridine vs. phenanthroline) .
Anticonvulsant Activity
  • 5,7-Dibromoisatin Semicarbazones : These derivatives showed superior protection against maximal electroshock seizures compared to phenytoin, with low neurotoxicity. Substituents like bromine atoms enhance lipophilicity and blood-brain barrier penetration .
  • Arylsemicarbazones: Compounds like 4-(4-fluorophenoxy)benzaldehyde semicarbazone (FPBS) mimic benzodiazepines by interacting with GABA receptors. The semicarbazone linker's -CONH- group is critical for hydrogen bonding, as replacing it with -O-CH₂- abolishes activity .

This compound’s bulky cyclooctanone ring may reduce oral bioavailability compared to planar aromatic derivatives but could improve target specificity.

Antitrypanosomal and Antimicrobial Activity
  • Chalcone-Semicarbazone Hybrids : Demonstrated antipyretic activity in rabbits, with substituents like -OH and -OCH₃ enhancing efficacy .

The benzylidene group in the target compound may confer additional antimicrobial properties through membrane disruption, a feature less pronounced in aliphatic semicarbazones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.